molecular formula C8H2Br2F3N B596593 4,5-Dibromo-2-(trifluoromethyl)benzonitrile CAS No. 1242339-25-8

4,5-Dibromo-2-(trifluoromethyl)benzonitrile

Cat. No. B596593
M. Wt: 328.914
InChI Key: COCONGCGJVRAOO-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile is represented by the SMILES string FC(F)(F)C1=C(C=C(Br)C(Br)=C1)C#N . The molecular weight is 328.91 .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Physical And Chemical Properties Analysis

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a solid . It has a molecular weight of 328.91 .

Scientific Research Applications

Electrolyte Additives in Lithium-Ion Batteries

  • Application : Used as an electrolyte additive for high voltage lithium-ion batteries.
  • Benefit : Improves cyclic stability and capacity retention in batteries.
  • Study Insight : A study showed that 4-(Trifluoromethyl)-benzonitrile enhanced the initial capacity and cycle life of LiNi 0.5 Mn 1.5 O4 cathodes in lithium-ion batteries (Huang et al., 2014).

Synthesis and Chemical Reactions

  • Application : Used in various chemical syntheses and reactions.
  • Study Insight : A study explored the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions, demonstrating its utility in organic synthesis (Dunn et al., 2018).

Pharmaceutical Research

  • Application : Intermediate in pharmaceutical compound synthesis.
  • Study Insight : Research focused on the efficient production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile for drug development, highlighting its role in medicinal chemistry (Li et al., 2009).

Development of Nonsteroidal Androgen Receptor Antagonists

  • Application : Utilized in the development of androgen receptor antagonists for dermatological indications.
  • Study Insight : A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was found effective as a nonsteroidal androgen receptor antagonist (Li et al., 2008).

Solar Energy Materials

  • Application : Enhances the power conversion efficiencies of polymer solar cells.
  • Study Insight : Addition of a perfluorinated compound related to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile improved the efficiency of polymer solar cells (Jeong et al., 2011).

Improving Lithium Cobalt Oxide Cyclic Stability

  • Application : Used to enhance the cyclic stability of lithium cobalt oxide in batteries.
  • Study Insight : 4-(Trifluoromethyl)benzonitrile as an additive formed a protective layer on LiCoO2, improving stability at high potentials (Wang et al., 2015).

Safety And Hazards

The safety information for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile indicates that it is non-combustible . The flash point is not applicable .

properties

IUPAC Name

4,5-dibromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCONGCGJVRAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677409
Record name 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-(trifluoromethyl)benzonitrile

CAS RN

1242339-25-8
Record name 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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